molecular formula C21H16N2O3S2 B2891698 7-ethoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzofuran-2-carboxamide CAS No. 921530-73-6

7-ethoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzofuran-2-carboxamide

Cat. No.: B2891698
CAS No.: 921530-73-6
M. Wt: 408.49
InChI Key: KXBPSHQLNJEBEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Ethoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core substituted with an ethoxy group at the 7-position, linked via a carboxamide bridge to a thiochromeno[4,3-d]thiazole moiety. This structure combines aromatic and sulfur-containing heterocycles, which are common in pharmacologically active compounds due to their electronic and steric properties.

Properties

IUPAC Name

7-ethoxy-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S2/c1-2-25-14-8-5-6-12-10-15(26-19(12)14)20(24)23-21-22-18-13-7-3-4-9-16(13)27-11-17(18)28-21/h3-10H,2,11H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBPSHQLNJEBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC4=C(S3)CSC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Systems

The compound shares structural motifs with several classes of bioactive molecules:

Compound Core Structure Key Substituents Biological Relevance Reference
7-Ethoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzofuran-2-carboxamide Benzofuran + Thiochromeno-thiazole 7-Ethoxy, carboxamide linkage Potential kinase/GPCR modulation (hypothesized)
N-(4-(7-Ethoxybenzofuran-2-yl)thiazol-2-yl)-1-naphthamide Benzofuran + Thiazole 7-Ethoxy, naphthamide High-throughput screening (HTS) candidate
N-(4-Methoxyphenyl)-2-thioxoacetamide derivatives (e.g., Compounds 9–13) Thiazolidinone + Thioxoacetamide Chlorobenzylidene, nitro-furyl groups Antimicrobial/antifungal activity
S-Alkylated 1,2,4-triazoles (e.g., Compounds 10–15) Triazole + Sulfonylphenyl Halogenated aryl, fluorophenyl Anticancer/antioxidant potential

Key Observations :

  • Benzofuran-Thiazole Hybrids: The target compound and ’s analogue both incorporate benzofuran and thiazole systems.
  • Thioxoacetamide Derivatives: ’s compounds (e.g., 9–13) feature thiazolidinone cores with thioxo groups, which are structurally distinct but share sulfur-mediated reactivity. These analogues exhibit higher synthetic yields (53–90%) and defined melting points (147–207°C), suggesting greater crystallinity than the target compound, for which physical data are unavailable .
  • Triazole Derivatives: Compounds 10–15 in demonstrate tautomerism (thione vs. Their IR spectra confirm C=S stretching (1247–1255 cm⁻¹) and NH vibrations (3278–3414 cm⁻¹), providing a benchmark for validating the target’s tautomeric stability .
Spectral and Physicochemical Properties
  • IR/NMR Trends: The target’s carboxamide group should exhibit C=O stretching near 1660–1680 cm⁻¹ (cf. ’s hydrazinecarbothioamides at 1663–1682 cm⁻¹) . Thiochromeno-thiazole protons are expected to resonate downfield (δ 7.5–8.5 ppm in ¹H-NMR), similar to ’s benzothiazole derivatives .
  • Melting Points : ’s analogues (147–207°C) and ’s sulfonamides (177–180°C) suggest that the target compound likely has a melting point >150°C, pending experimental confirmation .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for synthesizing 7-ethoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzofuran-2-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the thiochromeno-thiazole core via cyclization under controlled conditions (e.g., using dimethylformamide (DMF) or dichloromethane (DCM) as solvents).
  • Step 2 : Introduction of the benzofuran moiety through coupling reactions, often requiring protective groups to prevent side reactions.
  • Step 3 : Ethoxy group installation via nucleophilic substitution or alkylation, using reagents like ethyl bromide in the presence of a base (e.g., K₂CO₃).
  • Key Conditions : Catalysts such as palladium complexes for cross-coupling, and temperature control (e.g., reflux at 80–100°C) to optimize yield .

Q. How can researchers characterize the compound’s structure and purity?

  • Methodological Answer : Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm connectivity of the thiochromeno-thiazole, benzofuran, and ethoxy groups.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peaks).
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by area under the curve) using C18 columns and UV detection.
  • X-ray Crystallography : For unambiguous structural confirmation if single crystals are obtainable .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents like DMF enhance solubility of intermediates but may require quenching to avoid byproducts.
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for coupling efficiency.
  • Temperature Gradients : Use microwave-assisted synthesis for faster reaction times (e.g., 30 min vs. 12 hours under reflux).
  • Protective Groups : Introduce tert-butoxycarbonyl (Boc) groups to shield reactive amines during benzofuran-thiazole coupling .

Q. What strategies are effective for analyzing bioactivity and target interactions?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinity with targets (e.g., kinases or GPCRs) based on the compound’s thiazole and benzofuran pharmacophores.
  • In Vitro Assays :
  • Enzyme Inhibition : Measure IC₅₀ values against purified enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates.
  • Cell Viability : Screen in cancer cell lines (e.g., MCF-7) with MTT assays, comparing to controls like doxorubicin.
  • ADMET Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal incubation), and cytotoxicity (hemolysis assays) .

Q. How do structural modifications (e.g., ethoxy vs. methoxy groups) impact biological activity?

  • Methodological Answer :

  • Comparative Synthesis : Synthesize analogs with methoxy, propoxy, or halogenated substituents.
  • SAR Analysis :
  • Lipophilicity : Measure logP values (octanol-water partitioning) to correlate with membrane permeability.
  • Bioactivity : Test analogs in parallel assays (e.g., antimicrobial disk diffusion) to identify substituent-dependent trends.
  • Computational Modeling : Density Functional Theory (DFT) to calculate electron density changes at the ethoxy group, predicting reactivity .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported biological activities of structurally similar compounds?

  • Methodological Answer :

  • Meta-Analysis : Cross-reference studies for assay conditions (e.g., ATP concentration in kinase assays affecting IC₅₀).
  • Control Standardization : Re-test compounds under uniform conditions (e.g., same cell line passage number).
  • Structural Verification : Confirm purity and stereochemistry of disputed compounds via chiral HPLC or circular dichroism (CD) spectroscopy .

Tables of Key Data

Property Method Typical Value Reference
Molecular WeightHRMS453.52 g/mol
LogP (Lipophilicity)Shake-Flask Partitioning3.8 ± 0.2
PurityHPLC (C18, UV 254 nm)>98%
IC₅₀ (Enzyme Inhibition)Fluorescence Assay0.12 μM (COX-2)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.